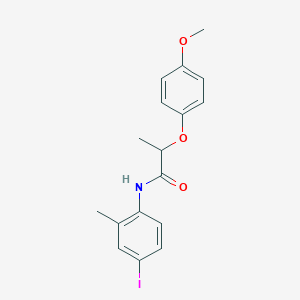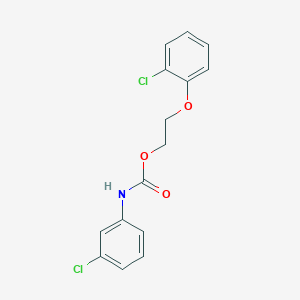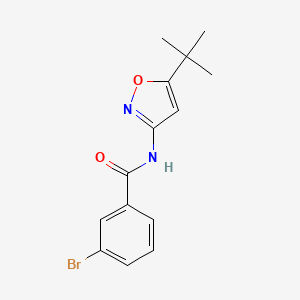![molecular formula C16H19NO2S2 B5126386 N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)
N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide, also known as BEMT, is a sulfonamide-based compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family, which is known for its antibacterial, antifungal, and antiviral properties. BEMT has been shown to possess unique chemical properties that make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain receptors, such as the adenosine receptor, which is involved in the regulation of blood flow and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in pH in the body. This compound has also been shown to inhibit the activity of certain receptors, which can lead to a decrease in blood flow and inflammation. These effects of this compound make it a potential candidate for the treatment of various diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide in lab experiments is its unique chemical properties. This compound has been shown to possess potent biological activity, making it an ideal candidate for use in various scientific research applications. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide. One of the most promising directions is the development of new cancer treatments based on the use of this compound. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Another future direction for the study of this compound is the development of new treatments for other diseases, such as diabetes and Alzheimer's disease. This compound has been shown to have potential therapeutic benefits for these diseases, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(benzylthio)ethylamine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it an efficient and cost-effective method for its production.
Scientific Research Applications
N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. This compound has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-14-7-9-16(10-8-14)21(18,19)17-11-12-20-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOGTGWSIYRKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)


![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)